molecular formula C15H18Cl2N2O3 B2824972 Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234932-53-6

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate

Cat. No. B2824972
CAS RN: 1234932-53-6
M. Wt: 345.22
InChI Key: LJZTVLFTYRASHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Methyl piperidine-4-carboxylate, a related compound, is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Physical And Chemical Properties Analysis

Methyl piperidine-4-carboxylate, a related compound, is slightly soluble in water . It has a colorless to yellow appearance, a density of 1.06 g/mL, a boiling point of 85°C to 90°C, and a flash point of 89°C (192°F) . Its refractive index is 1.465 .

Scientific Research Applications

Synthesis and Reactivity

  • The compound is used in the synthesis of natural products and pharmacologically interesting compounds. A study reported the preparation and structural determination of related piperidinedione derivatives, highlighting their use as synthetic intermediates in creating emetine-like antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

Inhibition of Thrombin

  • Certain stereoisomers of related piperidinecarboxylic acid compounds have been shown to be potent inhibitors of thrombin, an enzyme involved in blood clotting. This suggests potential therapeutic applications in conditions related to thrombosis and clotting disorders (Okamoto et al., 1981).

Anticancer Potential

  • Certain piperidine derivatives, closely related to Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate, have been investigated for their potential as anticancer agents. The compounds showed significant activity in inhibiting cancer cell growth, suggesting their potential use in cancer therapy (Rehman et al., 2018).

Antimicrobial Activity

  • Piperidine derivatives have also been studied for their antimicrobial properties. Research has demonstrated the synthesis of new piperidine-based compounds with promising activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis and related infections (Kumar et al., 2008).

Synthesis of Pharmaceutical Intermediates

  • Methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a compound structurally related to Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of narcotic analgesics and fentanyl analogues. This underscores the compound's importance in pharmaceutical synthesis (Kiricojevic et al., 2002).

Structure-Activity Relationships

  • In medicinal chemistry, the structure-activity relationships of related compounds, particularly those involving piperidine rings, are of significant interest. Studies in this area help in understanding how changes in chemical structure affect biological activity, which is crucial for drug design and development (Lan et al., 1999).

Safety and Hazards

Methyl piperidine-4-carboxylate is stable under recommended storage conditions but is incompatible with oxidizing agents . The safety and hazards of “Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate” are not specified in the search results.

properties

IUPAC Name

methyl 4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c1-22-15(21)19-6-4-10(5-7-19)9-18-14(20)12-8-11(16)2-3-13(12)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZTVLFTYRASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate

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